molecular formula C15H13F3O4 B6384582 5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261952-55-9

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384582
CAS RN: 1261952-55-9
M. Wt: 314.26 g/mol
InChI Key: JJGQISKFHAYCAX-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-DMPT-3-TFM) is an organic compound of phenol. It is a colorless solid that is highly soluble in organic solvents, and is an important intermediate in the synthesis of organic compounds. 5-DMPT-3-TFM is widely used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

5-DMPT-3-TFM has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as 3-aryl-3-trifluoromethoxyphenols. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 2-amino-4-trifluoromethoxyphenyl-1,3-dithianes. Furthermore, 5-DMPT-3-TFM has been used in the synthesis of novel nitric oxide (NO) releasing compounds, which have potential applications in the treatment of cardiovascular diseases.

Mechanism of Action

5-DMPT-3-TFM is believed to act as a pro-drug, which is converted to an active form by enzymatic or chemical reactions. Upon activation, 5-DMPT-3-TFM is thought to interact with various cellular targets, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
5-DMPT-3-TFM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the release of the neurotransmitter glutamate, which has been linked to a variety of neurological disorders. Furthermore, 5-DMPT-3-TFM has been shown to induce apoptosis in cancer cells, suggesting it may have potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 5-DMPT-3-TFM in laboratory experiments has several advantages. It is highly soluble in organic solvents, making it easy to work with. It is also relatively stable, making it suitable for long-term storage. Furthermore, it has a relatively high yield, making it cost-effective for laboratory experiments.
However, there are some limitations to the use of 5-DMPT-3-TFM in laboratory experiments. The reaction requires a relatively high temperature and a long reaction time, making it difficult to scale up the reaction. Furthermore, the compound is toxic and should be handled with caution.

Future Directions

The use of 5-DMPT-3-TFM has potential applications in a variety of scientific research areas. Further research is needed to explore the potential of 5-DMPT-3-TFM as an inhibitor of COX-2, as well as its potential applications in the treatment of neurological disorders and cancer. Additionally, further research is needed to explore the potential of 5-DMPT-3-TFM as a pro-drug in the development of novel NO-releasing compounds. Finally, further research is needed to explore ways to improve the synthesis process, such as reducing the reaction time and improving the yield.

Synthesis Methods

5-DMPT-3-TFM can be synthesized through the reaction of 3-trifluoromethoxyphenol and 5-(3,5-dimethoxyphenyl)benzene-1,3-dicarboxylic acid in the presence of an acidic catalyst. This reaction requires a temperature of 80-90°C and a reaction time of 3-5 hours. The yield of the reaction is typically around 95%.

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O4/c1-20-12-4-10(5-13(8-12)21-2)9-3-11(19)7-14(6-9)22-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGQISKFHAYCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686671
Record name 3',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261952-55-9
Record name [1,1′-Biphenyl]-3-ol, 3′,5′-dimethoxy-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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